7-Bromo-3-(bromomethyl)isoquinoline
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Overview
Description
7-Bromo-3-(bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H7Br2N and a molecular weight of 300.98 g/mol It is an isoquinoline derivative, characterized by the presence of bromine atoms at the 7th and 3rd positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 3-(bromomethyl)isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high purity and yield, possibly using continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(bromomethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-3-(bromomethyl)isoquinoline has several applications in scientific research:
Biology: The compound can be used to study the biological activity of isoquinoline derivatives, which are known to exhibit various pharmacological properties.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(bromomethyl)isoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine atoms may enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Another brominated isoquinoline with similar chemical properties but different substitution patterns.
3-Bromoisoquinoline: Lacks the additional bromomethyl group, which may affect its reactivity and applications.
7-Bromoisoquinoline: Similar structure but without the bromomethyl group, leading to different chemical behavior.
Uniqueness
7-Bromo-3-(bromomethyl)isoquinoline is unique due to the presence of both bromine atoms and a bromomethyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C10H7Br2N |
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Molecular Weight |
300.98 g/mol |
IUPAC Name |
7-bromo-3-(bromomethyl)isoquinoline |
InChI |
InChI=1S/C10H7Br2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2 |
InChI Key |
BFGHQIRNHYAYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CBr)Br |
Origin of Product |
United States |
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